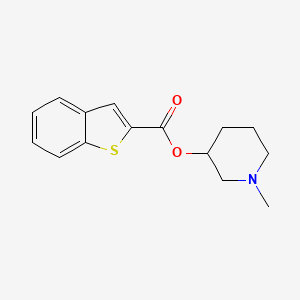
1-Methylpiperidin-3-yl 1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpiperidin-3-yl 1-benzothiophene-2-carboxylate is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are a group of organosulfur compounds that have a benzene ring fused to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpiperidin-3-yl 1-benzothiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 1-benzothiophene-2-carboxylic acid with 1-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylpiperidin-3-yl 1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylate group can produce alcohols or aldehydes.
Applications De Recherche Scientifique
1-Methylpiperidin-3-yl 1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 1-Methylpiperidin-3-yl 1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sertaconazole: A benzothiophene derivative used as an antifungal agent.
Raloxifene: Another benzothiophene derivative used in the treatment of osteoporosis.
DNTT (Dinaphtho[2,3-b2’,3’-d]thiophene): A benzothiophene derivative used in organic electronics.
Uniqueness
1-Methylpiperidin-3-yl 1-benzothiophene-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene core with a piperidine moiety allows for diverse applications in various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
15278-16-7 |
|---|---|
Formule moléculaire |
C15H17NO2S |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
(1-methylpiperidin-3-yl) 1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C15H17NO2S/c1-16-8-4-6-12(10-16)18-15(17)14-9-11-5-2-3-7-13(11)19-14/h2-3,5,7,9,12H,4,6,8,10H2,1H3 |
Clé InChI |
RIYPJYNEUYIPGA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)OC(=O)C2=CC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B13999375.png)
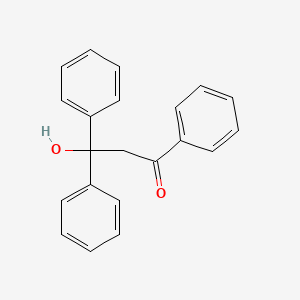
![2-(2-chloroethyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B13999386.png)
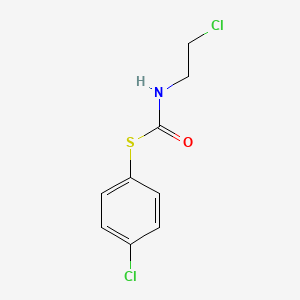
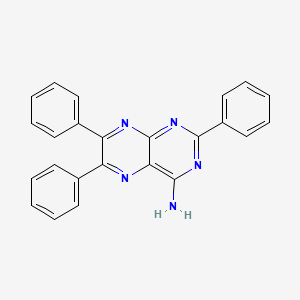
![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)

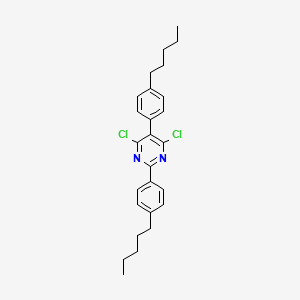
![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)
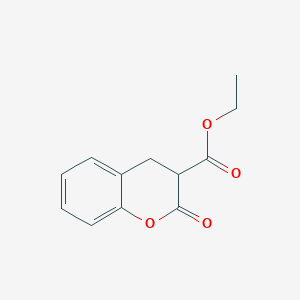
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)


